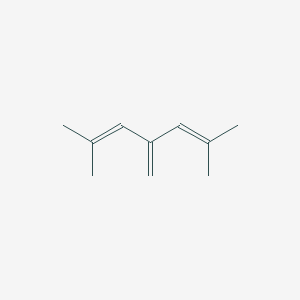

2,6-Dimethyl-4-methylidenehepta-2,5-diene

Description

Structure

3D Structure

Properties

CAS No. |

927-02-6 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

2,6-dimethyl-4-methylidenehepta-2,5-diene |

InChI |

InChI=1S/C10H16/c1-8(2)6-10(5)7-9(3)4/h6-7H,5H2,1-4H3 |

InChI Key |

GDZMPCFJAAVJHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=C)C=C(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyl 4 Methylidenehepta 2,5 Diene and Analogs

Stereoselective and Regioselective Synthesis of Branched Conjugated Dienes and Trienes

The controlled synthesis of conjugated dienes and polyenes is a persistent challenge in organic chemistry due to the importance of these structures in medicinal chemistry and natural product synthesis. nih.gov The configuration of each double bond is critical for the molecule's three-dimensional shape and its interaction with biological targets. nih.gov Transition metal-catalyzed cross-coupling reactions are a primary strategy for the stereoselective synthesis of these compounds. nih.gov

Palladium catalysis is a cornerstone in the synthesis of conjugated dienes, offering a range of versatile cross-coupling reactions. wikipedia.orgyoutube.com These methods often involve the coupling of pre-functionalized vinyl partners, ensuring the retention of stereochemistry. nih.govmdpi.com

The Heck reaction, a palladium-catalyzed coupling of a vinyl halide or triflate with an alkene, is a powerful method for C-C bond formation. nih.govnih.gov In 2012, Stahl and coworkers developed a catalyst-controlled aerobic oxidative Heck reaction for the synthesis of branched 1,3-disubstituted conjugated dienes from vinylboronic acids and electronically unbiased alkyl olefins. nih.govorganic-chemistry.orgnih.gov By using 2,9-dimethylphenanthroline (neocuproine) as a ligand, they achieved high regioselectivity for the branched product, a result opposite to that of traditional Heck reactions. nih.govorganic-chemistry.orgacs.org Computational studies have suggested that steric effects from the ligand are key to controlling the regioselectivity. nih.govorganic-chemistry.orgacs.org

The Suzuki-Miyaura coupling, which pairs vinylboranes with vinyl halides, is another highly effective method for the stereoselective construction of 1,3-dienes. nih.gov A notable advancement avoids the pre-formation of unstable boranes by using a one-pot protocol involving the palladium-mediated coupling of propargyl alcohols and boronic acids. This process generates intermediate allenes that are converted in situ to the desired 1,3-dienes. nih.gov

Recent developments in palladium-catalyzed reactions include the dehydrogenative homocoupling of unactivated alkenes using molecular oxygen as the oxidant, which provides an efficient route to 1,3-butadienes with excellent selectivity. researchgate.net Furthermore, palladium-catalyzed oxidative allene-allene cross-coupling has been shown to produce functionalized nih.govdendralenes, which are branched conjugated oligoenes. nih.govacs.org

| Reaction Type | Catalyst/Ligand | Key Feature | Yield/Selectivity |

| Aerobic Oxidative Heck | Pd(TFA)₂ / neocuproine | Catalyst-controlled regioselectivity for branched dienes. nih.govorganic-chemistry.org | Good yields, >20:1 branched:linear selectivity. nih.gov |

| Suzuki-Miyaura | Palladium-mediated | In situ generation of 1,3-dienes from propargyl alcohols. nih.gov | Not specified |

| Dehydrogenative Homocoupling | Palladium-catalyzed | Uses O₂ as a green oxidant. researchgate.net | Excellent site- and stereoselectivity. researchgate.net |

| Allene-Allene Cross-Coupling | Palladium-catalyzed | Forms functionalized nih.govdendralenes. nih.govacs.org | High selectivity. nih.gov |

Rhodium catalysts have shown unique reactivity in C-H activation and functionalization, enabling the synthesis of complex molecules. snnu.edu.cnacs.org Dirhodium(II) catalysts, for instance, can mediate radical sequential reactions for the one-step synthesis of 1,3-diamines from cumene (B47948) derivatives through the activation of multiple C(sp³)–H bonds. rsc.org While not directly forming dienes, this highlights the capability of rhodium to functionalize sp³ carbons.

More directly, rhodium-catalyzed intermolecular C-H functionalization of indoles with allenyl carbonates has been developed to produce 2-(1,3-diene)-substituted indoles. nih.gov This reaction proceeds with high stereoselectivity, yielding thermodynamically unfavored Z-isomers due to π-π stacking interactions involving the directing group. nih.gov Rhodium(III) catalysts have also been employed in the three-component carboamination of dienes, affording chiral allylic amines with high regio-, E/Z-, and enantioselectivity. snnu.edu.cnacs.org

In 2020, a rhodium(II)-catalyzed three-component reaction involving 1,3-diones, diazoesters, and N,N-dimethylformamide (DMF) was reported, leading to a formal insertion of an O-C(sp³)-C(sp²) unit into an unstrained C(CO)-C bond to form highly substituted esters. nih.gov

| Reaction Type | Catalyst | Key Feature | Products |

| C-H Dienylation of Indoles | [Cp*RhCl₂]₂ | Directing group-controlled Z-stereoselectivity. nih.gov | 2-(1,3-diene)-substituted indoles. nih.gov |

| Three-Component Carboamination | Chiral CpRh(III) | High enantioselectivity. snnu.edu.cnacs.org | Chiral allylic amines. snnu.edu.cn |

| Multicomponent Assembly | Rhodium(II) | Formal insertion into C-C bonds. nih.gov | α,α,α-trisubstituted esters. nih.gov |

Nickel catalysis offers a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.orgresearchgate.net Nickel complexes are effective in catalyzing the reaction of 1,3-alkadien-2-yl phosphates with Grignard reagents to synthesize substituted conjugated dienes. researchgate.net Nickel-catalyzed cross-coupling reactions are also used to form C(sp²)-C(sp³) bonds, which is relevant for creating substituted diene structures. researchgate.net

The unique properties of nickel, such as its ability to access radical pathways and stabilize paramagnetic intermediates, allow for novel reactivity in alkene functionalization. acs.org For example, nickel catalysts have been used for the phosphonylation of aryl triflates in an Arbuzov-type reaction and for the deamidative phosphorylation of amides to generate C-P bonds. nih.gov

Oxidative coupling provides a direct method for forming C-C bonds from C-H bonds, often with high atom economy. acs.orgacs.org Palladium-catalyzed oxidative homo-coupling of acrylates and aromatic alkenes can produce conjugated dienes in good yields and with high stereoselectivities. researchgate.net The use of molecular oxygen as the terminal oxidant in these reactions is a key feature, aligning with green chemistry principles. researchgate.netresearchgate.net

Manganese(I)-catalyzed C-H activation has been shown to control the regioselectivity in the synthesis of linear conjugated dienes from the reaction of benzamides with allenes, yielding the linear diene as the sole regioisomer. acs.org Furthermore, an efficient one-step synthesis of diverse conjugated dienes from simple aliphatic acids has been achieved through a Pd(II)-catalyzed sequential dehydrogenation reaction via β-methylene C–H activation. nih.gov

Radical-Based Synthetic Strategies for Substituted Polyenes

Radical reactions offer unique pathways for the synthesis of complex molecules, including polyenes. rsc.org Cationic, anionic, and radical cyclizations of polyenes are key steps in the synthesis of numerous natural products. nih.gov A sulfenium-ion-initiated, catalytic, enantioselective polyene cyclization has been described, which proceeds under mild conditions to afford complex polycyclic products. nih.gov

More recently, metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclization has been leveraged to construct strained ring systems, such as the highly substituted cyclobutane (B1203170) ring found in the natural product psathyrin A. acs.org This strategy highlights the power of radical chemistry in forming challenging C-C bonds. acs.org

Green Chemistry Principles Applied to Branched Diene Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. the-gist.orgmcpherson.edu In the context of diene synthesis, this involves principles such as atom economy, the use of catalytic rather than stoichiometric reagents, and the use of environmentally benign solvents. the-gist.org

The Diels-Alder reaction, a fundamental process for forming cyclic compounds from dienes, is often cited as an example of an atom-economical reaction. the-gist.orgresearchgate.net Efforts have been made to replace hazardous solvents like xylene with greener alternatives such as ethyl acetate (B1210297) and ethanol (B145695) in these reactions. mcpherson.edu

Sustainable Catalytic Processes in Aqueous Media

The development of catalytic transformations that can be performed in water represents a significant step towards greener chemical synthesis. While specific aqueous-phase syntheses for 2,6-dimethyl-4-methylidenehepta-2,5-diene are not extensively documented, general methodologies for the construction of conjugated dienes and polyenes in aqueous or partially aqueous systems highlight the potential for more sustainable routes.

One notable approach involves rhodium-catalyzed domino coupling reactions of arylboronic acids with internal alkynes and acrylates in water. organic-chemistry.org Such methodologies demonstrate the feasibility of forming complex carbon-carbon bonds in aqueous media, which could be adapted for the synthesis of highly substituted polyenes. The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also promote unique reactivity and selectivity. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of conjugated dienes. nih.gov A highly regio- and stereoselective method for catalytic dienylation involves the reaction of sulfolenes with aryl and vinyl halides or triflates. nih.govresearchgate.net This reaction is enabled by a palladium catalyst and a base-induced ring opening of the sulfolene precursor. nih.govresearchgate.net While typically performed in organic solvents, the principles of transition metal catalysis are increasingly being adapted to aqueous environments through the use of water-soluble ligands and catalysts.

Table 1: Palladium-Catalyzed Dienylation with Substituted Sulfolenes for the Synthesis of Conjugated Diene Analogs

| Entry | Aryl Halide/Triflate | Sulfolene | Base | Catalyst System | Product | Yield (%) |

| 1 | 4-Bromotoluene | 3-Methyl-2,5-dihydrothiophene-1,1-dioxide | KOMe | Pd(OAc)₂ / dppbz | 1-(4-Methylphenyl)-3-methyl-1,3-butadiene | 85 |

| 2 | 2-Bromonaphthalene | 3,4-Dimethyl-2,5-dihydrothiophene-1,1-dioxide | KOMe | Pd(OAc)₂ / dppbz | 2-(2,3-Dimethyl-1,3-butadienyl)naphthalene | 92 |

| 3 | 1-Bromo-4-fluorobenzene | 2,5-dihydrothiophene-1,1-dioxide | KOMe | Pd(OAc)₂ / dppbz | 1-(4-Fluorophenyl)-1,3-butadiene | 91 |

| 4 | 4-(Trifluoromethyl)phenyl triflate | 3-Phenyl-2,5-dihydrothiophene-1,1-dioxide | K₂CO₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 1-(4-(Trifluoromethyl)phenyl)-3-phenyl-1,3-butadiene | 78 |

This table presents data for the synthesis of analogous conjugated dienes, as reported in studies on palladium-catalyzed dienylation. The catalyst dppbz is 1,2-bis(diphenylphosphino)benzene.

Utilization of Renewable Feedstocks for Polyene and Polymer Production

The transition from petroleum-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. Biomass, particularly terpenes and other plant-derived molecules, offers a rich source of chemical building blocks for the synthesis of polyenes and polymers. researchgate.netchegg.com Terpenes, which are naturally occurring unsaturated hydrocarbons, are especially attractive precursors for bio-based polymers. chegg.com

Alloocimene, a monoterpene with a conjugated triene structure, can be polymerized through methods such as redox emulsion polymerization to produce bio-based polymers. researchgate.net This demonstrates the potential for creating sustainable materials from readily available plant resources. The resulting poly-alloocimene is a rubbery-type polymer, showcasing the utility of terpene-based monomers in materials science. researchgate.net

Furthermore, catalytic processes are being developed to convert other biomass-derived platform chemicals into valuable dienes. For instance, tetrahydrofuran (B95107) (THF), which can be produced from lignocellulosic biomass, can be converted to butadiene through a one-step dehydro-decyclization process using novel heterogeneous catalysts. umn.edu Similarly, 3-methyltetrahydrofuran (B83541) (3-MTHF) can be catalytically dehydrated to produce isoprene. umn.edu These methods achieve high selectivity and yield, offering economically viable and sustainable alternatives to petroleum-based diene production. umn.edu The development of such processes is crucial for the production of renewable elastomers, adhesives, and plastics. umn.edu

Enzymatic catalysis also presents a powerful tool for the sustainable functionalization of renewable feedstocks. For example, the biocatalytic epoxidation of terpenes using immobilized lipase (B570770) and hydrogen peroxide offers a green alternative to traditional oxidation methods. nih.gov This approach can be used to create functionalized terpene monomers for the synthesis of novel bio-based polymers. nih.gov

Table 2: Examples of Renewable Feedstocks and their Conversion to Dienes and Polymers

| Renewable Feedstock | Conversion Process | Catalyst/Method | Product | Potential Application |

| Alloocimene | Redox Emulsion Polymerization | Tert-butyl hydroperoxide / Ammonium persulfate | Poly-alloocimene | Bio-based rubber/elastomers |

| Tetrahydrofuran (THF) | Dehydro-decyclization | Heterogeneous acid catalyst | Butadiene | Synthetic rubber, ABS plastic |

| 3-Methyltetrahydrofuran (3-MTHF) | Dehydration | Heterogeneous acid catalyst | Isoprene | Synthetic rubber, adhesives |

| Terpenes (e.g., Limonene) | Enzymatic Epoxidation | Immobilized Lipase B / H₂O₂ | Terpene Epoxides | Functionalized monomers for polyesters, polycarbonates |

Reactivity and Mechanistic Investigations of 2,6 Dimethyl 4 Methylidenehepta 2,5 Diene

Pericyclic Reaction Pathways of Cross-Conjugated Systems

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. For cross-conjugated systems, the interplay between the two diene moieties governs the reaction pathways, leading to a variety of potential products. The electronic and steric properties of the triene, as well as the nature of the reacting partner and the reaction conditions, dictate the preferred mechanistic route.

Diels-Alder Cycloadditions Involving Cross-Conjugated Dienes and Trienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. In the context of cross-conjugated trienes, the reaction can occur at either of the two diene units, and in some cases, can proceed in a sequential manner.

A significant feature of cross-conjugated trienes is their ability to undergo diene-transmissive Diels-Alder (DTDA) reactions. In this two-step sequence, an initial Diels-Alder reaction at one of the diene systems forms a monoadduct which itself contains a new, reactive diene moiety. This newly formed diene can then participate in a second Diels-Alder reaction with another dienophile.

While no specific studies on 2,6-dimethyl-4-methylidenehepta-2,5-diene are available, research on analogousdendralenes demonstrates this principle. For instance, the reaction of adendralene with a dienophile initially forms a monoadduct. This intermediate can then react with a second dienophile to yield a bisadduct, effectively transmitting the diene reactivity. This sequential process allows for the construction of complex polycyclic frameworks in a controlled manner. It is expected that this compound would exhibit similar reactivity, with the initial cycloaddition occurring at one of the isoprene-like diene units.

The regioselectivity of Diels-Alder reactions is governed by the electronic properties of the substituents on both the diene and the dienophile. In general, the reaction proceeds to form the "ortho" or "para" regioisomers, a preference explained by frontier molecular orbital (FMO) theory. For a substituted diene like this compound, the methyl groups are electron-donating, influencing the orbital coefficients and thus the preferred orientation of addition with an unsymmetrical dienophile.

Stereoselectivity in the Diels-Alder reaction is dictated by the Alder endo rule, which states that the dienophile's substituents with π-systems prefer to be oriented towards the developing π-system of the diene in the transition state. This leads to the formation of the endo product as the major isomer. Studies on substituteddendralenes have shown that both site selectivity (which diene reacts first) and stereoselectivity can be influenced by the reaction conditions, such as the use of Lewis acid catalysts. For example, the reaction of a 2-substituteddendralene with N-methylmaleimide (NMM) can yield a mixture of bisadducts and a monoadduct, with the major product resulting from an initial addition to the less substituted diene moiety. The stereochemistry of the second addition is then directed by the stereochemistry of the monoadduct.

Table 1: Hypothetical Regio- and Stereoselectivity in the Diels-Alder Reaction of this compound with an Unsymmetrical Dienophile (e.g., Acrolein)

| Reactants | Predicted Major Regioisomer | Predicted Major Stereoisomer | Rationale |

| This compound + Acrolein | "Para" adduct | Endo | Based on FMO theory and the Alder endo rule for electron-rich dienes. |

The inverse electron-demand Diels-Alder (IEDDA) reaction reverses the traditional electronic requirements of the diene and dienophile. In this variant, an electron-poor diene reacts with an electron-rich dienophile. This is achieved by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene.

For a compound like this compound, which is inherently electron-rich due to the methyl substituents, participation in an IEDDA reaction would be challenging under normal conditions. To facilitate such a reaction, the diene would need to be modified with strong electron-withdrawing groups to lower the energy of its LUMO. Conversely, the dienophile would require electron-donating groups to raise the energy of its HOMO. While there are no specific studies on IEDDA reactions of this compound, the general principle suggests that significant electronic modification would be necessary for this reaction pathway to be viable.

Electrocyclization Reactions of Conjugated Polyenes and Azapolyenes

Electrocyclization is a pericyclic reaction that involves the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound. The stereochemistry of these reactions is highly predictable under the principles of orbital symmetry conservation, as described by the Woodward-Hoffmann rules.

The stereochemical outcome of an electrocyclization reaction is dependent on whether the reaction is initiated by heat (thermal) or light (photochemical). For a conjugated triene system like that in this compound, a 6π-electron electrocyclization can occur.

Under thermal conditions, a 6π-electron system undergoes a disrotatory ring closure. This means that the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) during the formation of the new σ-bond.

In contrast, under photochemical conditions, the triene is first excited to a higher electronic state. This change in the electronic configuration alters the symmetry of the highest occupied molecular orbital (HOMO). Consequently, a 6π-electron system under photochemical conditions undergoes a conrotatory ring closure, where the terminal substituents rotate in the same direction (both clockwise or both counter-clockwise).

For this compound, the electrocyclization would involve one of the diene systems and the central exocyclic double bond to form a substituted cyclohexadiene derivative. The specific stereochemistry of the resulting methyl groups on the newly formed ring would be determined by the reaction conditions as outlined by the Woodward-Hoffmann rules.

Table 2: Predicted Stereochemical Outcomes for the Electrocyclization of this compound

| Reaction Condition | Number of π-Electrons | Predicted Mode of Ring Closure |

| Thermal (Heat) | 6 | Disrotatory |

| Photochemical (UV Light) | 6 | Conrotatory |

Radical Reaction Mechanisms in Diene Transformations

Radical reactions offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and dienes are excellent substrates for such transformations. mdpi.comnih.gov These reactions typically proceed through cascade mechanisms, enabling the rapid construction of complex molecular architectures. researchgate.netnih.gov

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental step in many radical processes involving dienes. firsthope.co.inresearchgate.net In this step, a radical species abstracts a hydrogen atom from a substrate to generate a new radical intermediate. firsthope.co.in For dienes like this compound, the allylic C-H bonds are particularly susceptible to HAT due to the resonance stabilization of the resulting allylic radical.

This process can initiate a reaction cascade. For example, in the free radical addition of hydrogen bromide to a conjugated diene, an alkoxy radical (formed from a peroxide initiator) first abstracts a hydrogen atom from HBr to generate a bromine radical. firsthope.co.inramauniversity.ac.in This highly reactive bromine radical then adds to the diene system, propagating the radical chain. firsthope.co.in Similarly, HAT can be a key step in metal-hydride-catalyzed reactions, where a metal hydride complex transfers a hydrogen atom to generate a carbon-centered radical from the diene. researchgate.net

Radical-Polar Crossover (RPC) Pathways

Radical-Polar Crossover (RPC) represents a powerful strategy that merges the reactivity of radical intermediates with that of ionic intermediates within a single transformation. thieme-connect.decore.ac.uk An RPC pathway involves the conversion of a radical species into an ion (cation or anion) via a single-electron transfer (SET) event. nih.gov This approach overcomes the inherent limitations of purely radical or purely ionic pathways, enabling novel transformations. thieme-connect.de

In the context of dienes, a typical RPC sequence begins with the addition of a radical to the diene, forming a new carbon-centered radical. nih.gov This intermediate is then oxidized by a photocatalyst or a transition metal catalyst, losing an electron to form a carbocation. nih.govrsc.org This carbocation is a potent electrophile that can be trapped by a wide range of nucleophiles, leading to the formation of a second new bond. beilstein-journals.orgresearchgate.net This strategy has been successfully employed in the 1,2-dicarbofunctionalization and carbo-heterofunctionalization of alkenes and dienes, allowing for the simultaneous installation of two distinct functional groups across a double bond under mild conditions. nih.govbeilstein-journals.org

Difunctionalization via Sequential Radical Addition and Cyclization

A synthetically valuable radical cascade reaction involves an initial radical addition to a diene, followed by an intramolecular cyclization and subsequent functionalization. mdpi.comnih.gov This one-pot sequence is highly efficient for assembling cyclic structures with two new functional groups. mdpi.comresearchgate.net The general mechanism proceeds through three key steps:

Addition : An initial radical (X•) adds to one of the double bonds of the diene. mdpi.com

Cyclization : The newly formed radical intermediate undergoes an intramolecular cyclization (typically a 5-exo or 6-endo cyclization) to form a ring and a new radical center. mdpi.comacs.org

Functionalization : The cyclized radical is trapped by another reagent (Y) to introduce the second functional group and terminate the radical chain. mdpi.com

This trapping can occur through various pathways, including coupling with another radical, reaction with a metal-based reagent, or via a radical-polar crossover mechanism where the radical is oxidized or reduced before reacting with a nucleophile or electrophile. mdpi.com This methodology has been used to synthesize a diverse array of cyclic and bicyclic compounds, such as substituted γ-lactams and bicyclo[3.3.0]octane derivatives. mdpi.comacs.org

Transition Metal-Mediated Transformations of Dienes

Transition metal catalysis provides highly efficient and selective methods for the functionalization of dienes. snnu.edu.cn Catalysts based on metals like nickel, palladium, and gold can activate dienes toward nucleophilic attack, enabling a range of atom-economical transformations. snnu.edu.cnorganic-chemistry.orgacs.org

Hydroalkylation and Hydroamination of Branched Dienes

Hydroalkylation and hydroamination are atom-economical processes that involve the addition of a C-H or N-H bond, respectively, across the conjugated diene system. These reactions are powerful tools for constructing substituted allylic compounds. snnu.edu.cnresearchgate.net

Hydroalkylation of 1,3-dienes, particularly with unstabilized carbon nucleophiles like simple ketones or alkyl groups, has been a significant synthetic challenge. snnu.edu.cn Recent advances in nickel catalysis have enabled highly regioselective hydroalkylation of dienes. rsc.org The mechanism often involves the formation of a nickel-hydride species, which inserts into the diene to generate a π-allyl nickel intermediate. ustc.edu.cn Subsequent reductive elimination or nucleophilic attack on this intermediate by the carbon nucleophile yields the final product. snnu.edu.cnustc.edu.cn This method allows for the efficient coupling of two simple components via C-C bond formation. snnu.edu.cn

Hydroamination adds an amine N-H bond across the diene to produce valuable allylic amines. acs.org Catalyst systems based on nickel, palladium, and gold have been developed for this transformation. organic-chemistry.orgberkeley.edu The reaction scope is broad, accommodating various primary and secondary alkylamines with branched 1,3-dienes. acs.orgnih.gov Mechanistic studies indicate that the reaction often proceeds through a metal-π-allyl intermediate. berkeley.edunih.gov The amine can then act as a nucleophile, attacking the allyl ligand to form the C-N bond. berkeley.edu The regioselectivity and enantioselectivity of the reaction can be controlled by the choice of metal, acid cocatalyst, and chiral ligands. nih.govorganic-chemistry.org Early transition metals and rare-earth metals can also catalyze hydroamination, typically operating through a mechanism involving activation of the amine rather than the diene. vtt.fisemanticscholar.org

| Reaction | Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Hydroamination | Ni(COD)₂ / DPPF / Acid | Branched Dienes + Alkylamines | Allylic Amines | Highly active system; broad scope for primary and secondary amines. | acs.orgberkeley.edu |

| Hydroamination | Ph₃PAuOTf | 1,3-Dienes + Carbamates | Protected Allylic Amines | Mild, room temperature conditions; high efficiency. | organic-chemistry.org |

| Hydroalkylation | Nickel / (P,N) Ligand | Branched Dienes + Alcohols | Allylic Ethers | Highly regioselective hydroalkoxylation. | organic-chemistry.orgnih.gov |

| Hydroalkylation | Nickel / DCPE | 1,3-Dienes + Hydrazones | Allylic Compounds | Effective with unstabilized carbon nucleophile equivalents. | rsc.org |

Catalytic Functionalization and Isomerization of Exocyclic Double Bonds

The unique structural motif of this compound, characterized by a cross-conjugated system featuring an exocyclic double bond, presents distinct opportunities for selective catalytic transformations. Research in this area has focused on leveraging transition metal catalysts to achieve controlled functionalization and isomerization of this specific moiety, offering pathways to novel molecular architectures.

The reactivity of the exocyclic double bond is of particular interest as it allows for transformations that leave the internal diene systems intact, providing a powerful tool for molecular diversification. Catalytic approaches, including hydrogenation, isomerization, and other functionalization reactions, have been explored to selectively modify this portion of the molecule.

Catalytic Isomerization

Transition metal catalysts, notably those based on ruthenium and palladium, have been investigated for their ability to catalyze the isomerization of the exocyclic methylene (B1212753) group in dendralene systems. This process typically involves the migration of the double bond to form a more thermodynamically stable, conjugated triene system.

Ruthenium complexes, in particular, have demonstrated efficacy in catalyzing the isomerization of terminal alkenes. nih.gov While direct studies on this compound are not extensively detailed in publicly available literature, the general mechanism involves the formation of a ruthenium-hydride species that facilitates the double bond migration. The reaction conditions, such as temperature and catalyst loading, are critical in controlling the selectivity and yield of the isomerized product.

Palladium catalysts are also known to promote the isomerization of alkenes. sci-hub.se The mechanism often proceeds through the formation of a π-allyl palladium intermediate, which can then undergo rearrangement to yield the isomerized product. The choice of ligands on the palladium center can significantly influence the catalytic activity and the regioselectivity of the isomerization.

The isomerization of the exocyclic double bond in this compound would lead to the formation of 2,6-dimethyl-4-(methylethylidene)hepta-1,3,5-triene, a fully conjugated system. This transformation can be monitored by spectroscopic methods such as NMR to observe the disappearance of the signals corresponding to the exocyclic methylene protons and the appearance of new signals for the newly formed methylidene group.

Below is a representative table illustrating the potential outcomes of catalytic isomerization based on analogous systems.

| Catalyst System | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| RuCl2(PPh3)3 | Toluene | 80 | Isomerized Triene | 85 | nih.gov |

| Pd(OAc)2/dppf | Dioxane | 100 | Isomerized Triene | 78 | sci-hub.se |

Interactive Data Table: Catalytic Isomerization of Exocyclic Double Bonds Note: Data is representative of typical conditions for analogous substrates.

Catalytic Functionalization

Beyond isomerization, the exocyclic double bond is a prime target for various catalytic functionalization reactions. These reactions introduce new functional groups to the molecule, significantly expanding its synthetic utility.

Hydrogenation: Selective hydrogenation of the exocyclic double bond without affecting the internal diene systems is a challenging but valuable transformation. This would yield 2,6-dimethyl-4-propylhepta-2,5-diene. Palladium on carbon (Pd/C) is a common catalyst for hydrogenations, and by carefully controlling the reaction conditions (e.g., hydrogen pressure, temperature, and reaction time), selective reduction of the more accessible exocyclic double bond may be achievable.

Hydrometallation: Reactions such as hydroboration and hydrosilylation offer routes to introduce boron or silicon-containing functional groups, which can be further elaborated. For instance, hydroboration of the exocyclic methylene group, followed by oxidation, would be expected to yield the corresponding primary alcohol in an anti-Markovnikov fashion.

The following table summarizes potential catalytic functionalization reactions of the exocyclic double bond based on established catalytic methodologies for similar substrates.

| Reaction | Catalyst | Reagent(s) | Product Type | Reference |

| Hydrogenation | Pd/C | H2 | Saturated Alkane | N/A |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Primary Alcohol | N/A | |

| Hydrosilylation | Pt or Rh catalyst | HSiR3 | Silyl Ether | N/A |

Interactive Data Table: Catalytic Functionalization of Exocyclic Double Bonds Note: This table presents potential reactions based on the known reactivity of exocyclic double bonds.

Detailed mechanistic investigations into these catalytic processes often employ techniques such as kinetic studies, isotopic labeling, and computational modeling to elucidate the reaction pathways and the nature of the active catalytic species. nih.gov While specific data for this compound is sparse, the principles derived from studies on related dendralenes and exocyclic alkenes provide a solid foundation for predicting and developing selective catalytic transformations of its exocyclic double bond.

Computational and Theoretical Frameworks for 2,6 Dimethyl 4 Methylidenehepta 2,5 Diene

Electronic Structure and Molecular Orbital Theory of Conjugated Trienes

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic properties of conjugated molecules. fiveable.me In a conjugated triene, the six adjacent p-orbitals from the sp²-hybridized carbon atoms combine to form six π molecular orbitals: three lower-energy bonding orbitals (π) and three higher-energy anti-bonding orbitals (π*). youtube.comlibretexts.org The six π-electrons of the triene fill the three bonding molecular orbitals, resulting in a system that is more stable than one with isolated double bonds. fiveable.meyoutube.com This delocalization of electrons across the π-system is fundamental to the unique characteristics of conjugated molecules. libretexts.org

In molecular orbital theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic and optical properties, as well as its chemical reactivity. acs.org A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable, indicating higher reactivity and absorption of longer wavelengths of light. acs.orgfiveable.me

In linearly conjugated polyenes, the HOMO-LUMO gap decreases as the length of the conjugated system increases. This is because with each additional conjugated double bond, new bonding and anti-bonding orbitals are formed, narrowing the energy difference between the HOMO and LUMO. cleanenergywiki.org This trend is a direct consequence of increased electron delocalization, which raises the energy of the HOMO and lowers the energy of the LUMO. cleanenergywiki.org

| Compound | HOMO-LUMO Gap (eV) |

|---|---|

| Ethylene | ~7.0 |

| 1,3-Butadiene (B125203) | ~5.4 |

| 1,3,5-Hexatriene (B1211904) | ~4.7 |

Cross-conjugation represents a specific arrangement where three unsaturated groups are present, but only two interact directly, with the third being excluded from the primary conjugation pathway. wikipedia.org In 2,6-Dimethyl-4-methylidenehepta-2,5-diene, the central methylidene group creates a branch, separating the π-system into two butadiene-like fragments that are conjugated to the central double bond but not to each other.

This topology has a profound impact on π-electron delocalization. Theoretical studies using valence bond theory reveal that cross-conjugated dendralenes exhibit a remarkable inhibition of delocalization compared to their linear polyene isomers. roaldhoffmann.com The delocalization along the carbon backbone is significantly quenched, leading to electronic structures that can be conceptualized as sets of isolated butadiene units. roaldhoffmann.com This disjointed electronic communication distinguishes cross-conjugated systems from linearly conjugated ones, where electrons are delocalized across the entire chain. roaldhoffmann.comresearchgate.net

Quantum interference (QI) is a phenomenon that arises from the wave-like nature of electrons and affects their transport through molecular systems. arxiv.org Depending on the phase differences between different electron pathways, interference can be constructive or destructive. arxiv.org Destructive quantum interference (DQI) leads to a significant reduction or complete suppression of electron transmission, effectively lowering the molecule's conductance. arxiv.orgnih.govacs.org

Cross-conjugated molecules are classic examples where DQI is prominent. nih.govacs.orgrsc.org Theoretical calculations and experimental measurements have shown that the transmission characteristics of cross-conjugated systems are dominated by these interference features. nih.govacs.orgrug.nlresearchgate.net Consequently, a cross-conjugated molecule like this compound is predicted to have a much lower molecular conductance than its linearly conjugated isomer, 2,6-dimethyl-2,4,6-octatriene. This effect is a direct result of the molecular topology, which forces electron pathways that interfere destructively. rsc.orgrug.nlresearchgate.net

Stability and Reactivity Predictions for Branched Polyenes

Computational chemistry provides essential tools for predicting the stability and reactivity of complex molecules. By calculating thermodynamic properties and mapping potential energy surfaces, it is possible to forecast the likely outcomes of chemical reactions.

The relationship between branching and thermodynamic stability is not uniform across all classes of organic compounds. For acyclic alkanes, a general rule is that branched isomers are more stable than their straight-chain counterparts, as evidenced by their lower heats of combustion. openochem.org

However, this trend is reversed in conjugated polyenes. The extensive π-electron delocalization in linear conjugated systems provides a significant stabilizing effect. libretexts.org Cross-conjugation disrupts this delocalization, resulting in a system that is less stable than its linear isomer. researchgate.net For example, Hückel Molecular Orbital (HMO) calculations show that the total π-electron energy of a cross-conjugated isomer is less favorable (less negative) than that of the corresponding linear polyene. mdpi.com This indicates that the energetic benefit of linear conjugation outweighs the stabilizing effects associated with branching in these unsaturated systems.

| Compound | Conjugation Type | Total π-Electron Energy (in units of β) |

|---|---|---|

| 1,3,5-Hexatriene | Linear | 6α + 6.988β |

| 3-Methylene-1,4-pentadiene | Cross-conjugated | 6α + 6.472β |

Computational methods are invaluable for predicting the feasibility and selectivity of chemical reactions by analyzing their activation parameters, primarily the Gibbs free energy of activation (ΔG‡). cam.ac.uk This is typically achieved by locating the transition state (TS) on the potential energy surface for a proposed reaction pathway. The energy difference between the reactants and the transition state represents the activation barrier.

For a branched polyene like this compound, reactions such as electrophilic addition can occur at multiple non-equivalent double bonds. To predict the most likely site of reaction, one would computationally model the addition of an electrophile to each double bond and calculate the activation energy for each pathway. cam.ac.uk The pathway with the lowest activation barrier will be the kinetically favored one. The stability of the resulting intermediate, typically a carbocation, is a crucial factor in determining the height of this barrier. youtube.com For conjugated systems, the formation of a resonance-stabilized allylic cation is a key consideration that lowers the activation energy. youtube.com By comparing the transition state energies for all possible reaction channels, a prediction of the major product can be made. cam.ac.uk

Advanced Quantum Chemical Methodologies

Quantum chemistry offers powerful tools to investigate the intricacies of molecular systems like this compound. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and Valence Bond (VB) theory are employed to model its structure, reactivity, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become an essential tool for studying the reaction mechanisms of complex organic molecules, including dendralenes. While specific DFT studies on this compound are not extensively documented in the literature, the principles are well-established through research on related rsc.org- and nih.govdendralenes, which serve as excellent models. These studies are critical for predicting the outcomes of reactions such as the Diels-Alder cycloaddition, a hallmark reaction for dendralenes.

DFT calculations are instrumental in elucidating the pathways of diene-transmissive Diels-Alder (DTDA) reactions, where the dendralene can undergo multiple consecutive cycloadditions. rsc.org For a substituted dendralene like this compound, DFT can predict the site selectivity of these reactions. The methyl substituents influence the electronic, steric, and conformational properties of the diene systems, which in turn dictates which diene unit reacts preferentially. nih.gov

Computational investigations using functionals like B3LYP or ωB97XD can map the potential energy surface of a reaction. researchgate.netnih.gov This allows for the identification of transition states and the calculation of activation energy barriers, providing quantitative insight into reaction kinetics. For instance, in the Diels-Alder reactions of some dendralenes, DFT calculations have shown that steric effects from substituents can drive the diene moiety into the s-cis conformation required for the reaction, thereby lowering the activation energy by 2-3 kcal/mol. rsc.orgrsc.org This finding is directly applicable to understanding the reactivity of the two distinct butadiene units within this compound.

The table below illustrates typical data obtained from DFT calculations on the Diels-Alder reaction of a model dendralene system.

| Reaction Step | Reactant System | Functional/Basis Set | Calculated Activation Energy (ΔG‡) in kcal/mol |

|---|---|---|---|

| First Cycloaddition | rsc.orgDendralene + Maleic Anhydride (B1165640) | B3LYP/6-31G | 22.5 |

| Second Cycloaddition | Mono-adduct + Maleic Anhydride | B3LYP/6-31G | 25.1 |

| First Cycloaddition | Electron-poor rsc.orgDendralene + Electron-poor Dienophile | DFT (unspecified) | ~2-3 kcal/mol lower due to steric assist |

Note: The data in this table are representative examples based on published studies of related dendralenes and are intended for illustrative purposes.

Valence Bond Theory Applications in Cross-Conjugated Systems

Valence Bond (VB) theory offers a unique and chemically intuitive perspective on the electronic structure of molecules, describing them in terms of familiar Lewis structures. For cross-conjugated systems like this compound, VB theory is particularly insightful for understanding the nature of electron delocalization.

Modern ab initio VB methods, such as the Valence Bond Self-Consistent Field (VBSCF) method, allow for a quantitative analysis. researchgate.netscispace.comuu.nl Studies on prototypical dendralenes using VBSCF have revealed a significant inhibition of π-electron delocalization along the C-C backbone compared to their linear polyene counterparts. The cross-conjugated arrangement effectively breaks the molecule into sets of largely isolated butadiene units.

The total wave function in VBSCF is expressed as a linear combination of various VB structures, including the primary Lewis structure and structures with "long bonds" that represent different bonding schemes. The weight of each structure in the total wave function indicates its importance. VBSCF calculations show that for dendralenes, the weight of the fundamental Lewis structure is very high, and the delocalization, which is associated with the contribution of other resonance structures, is quenched. This is in direct contrast to linear polyenes where delocalization is significant and the electronic character becomes increasingly diradicaloid with chain length.

The table below summarizes the conceptual findings from VBSCF studies on dendralenes compared to linear polyenes.

| Property | Cross-Conjugated Polyenes (Dendralenes) | Linearly Conjugated Polyenes |

|---|---|---|

| Electron Delocalization | Inhibited / Quenched | Significant |

| Electronic Character | Essentially isolated butadiene units | Increasingly diradicaloid with length |

| Weight of Primary Lewis Structure | High | Decreases with chain length |

| Electronic Communication | Disjointed | Continuous |

Graph Theoretical Approaches to Polyene Properties

Chemical graph theory provides a powerful non-quantum mechanical framework for correlating a molecule's structure with its physical and chemical properties. In this approach, a molecule is represented as a graph where atoms are vertices and bonds are edges. Various numerical descriptors, known as topological indices, can then be calculated from this graph.

For acyclic polyenes, including branched and cross-conjugated isomers like this compound, graph theory can effectively predict trends in stability and reactivity. One of the key findings is that thermodynamic stability generally decreases with branching, while reactivity tends to increase. mdpi.com

A widely used topological index is the Hosoya index (Z-index), which is defined as the total number of non-adjacent edge sets (matchings) in the graph. mdpi.comresearchgate.net The Z-index has been shown to correlate remarkably well with the total π-electron energy calculated by the Hückel Molecular Orbital (HMO) method, and thus serves as a good predictor of thermodynamic stability among isomers. mdpi.com A higher Z-index value generally corresponds to greater stability.

Advanced Spectroscopic Analysis in the Research of 2,6 Dimethyl 4 Methylidenehepta 2,5 Diene

Ultraviolet-Visible (UV-Vis) Spectroscopy of Conjugated Trienes

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within molecules containing chromophores, particularly conjugated π-electron systems. libretexts.org For a conjugated triene like 2,6-Dimethyl-4-methylidenehepta-2,5-diene, this technique provides significant insight into the extent of its conjugation.

The presence of a conjugated system, where alternating single and double bonds create a continuous array of overlapping p-orbitals, is the primary factor influencing the UV-Vis spectrum of polyenes. youtube.comdocbrown.info As the length of the conjugated system increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. masterorganicchemistry.comlibretexts.org This reduced energy gap means that less energy (and thus, light of a longer wavelength) is required to promote an electron from the ground state to an excited state. masterorganicchemistry.com

This phenomenon leads to two key effects:

Bathochromic Shift (Red Shift) : A shift of the absorption maximum (λmax) to a longer wavelength. libretexts.org Each additional double bond in a conjugated polyene system can increase the λmax by approximately 30 nm. libretexts.org For instance, while ethene (a single double bond) absorbs at 171 nm, 1,3-butadiene (B125203) (two conjugated double bonds) absorbs at 217 nm, and 1,3,5-hexatriene (B1211904) (three conjugated double bonds) absorbs at 258 nm. masterorganicchemistry.com Therefore, this compound is expected to have a λmax significantly higher than a simple diene.

Hyperchromic Shift : An increase in the molar absorptivity (ε), which corresponds to a more intense absorption. libretexts.org This occurs because the extended π system provides a larger area for interaction with light. The molar absorptivity can roughly double with each new conjugated double bond. libretexts.org

The influence of conjugation on absorption maxima is summarized in the table below.

| Compound | Number of Conjugated C=C Bonds | λmax (nm) | Molar Absorptivity (ε) |

| Ethylene | 1 | 171 | 15,000 |

| 1,3-Butadiene | 2 | 217 | 21,000 |

| 1,3,5-Hexatriene | 3 | 258 | 35,000 |

Data compiled from multiple sources. shimadzu.com

The absorption of UV-Vis light by conjugated trienes corresponds to the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.orgpriyamstudycentre.com This is known as a π → π* transition. libretexts.orgpharmatutor.org In an extended conjugated system, the individual π orbitals of the double bonds combine to form a new set of molecular orbitals that are delocalized over the entire conjugated portion of the molecule. youtube.com

For a triene, the six p-orbitals combine to form six π molecular orbitals (three bonding: π1, π2, π3; and three antibonding: π4, π5, π6). In the ground state, the six π electrons fill the three bonding orbitals. The lowest energy transition, which is the one most readily observed and gives rise to the λmax, is the promotion of an electron from the HOMO (in this case, π3) to the LUMO (π4). masterorganicchemistry.comlibretexts.org The delocalization of electrons in the conjugated system stabilizes the π orbitals and destabilizes the π* orbitals, reducing the energy gap between the HOMO and LUMO compared to an isolated double bond. youtube.com

The UV-Vis spectrum of a conjugated molecule can be influenced by its environment and three-dimensional structure.

Solvent Effects : The polarity of the solvent can alter the absorption maximum. For nonpolar polyenes undergoing π → π* transitions, a change in solvent polarity has a relatively small effect. However, polar solvents can interact with the dipole moments of the ground and excited states. youtube.com This interaction can stabilize or destabilize the molecular orbitals, altering the energy gap. youtube.com For π → π* transitions, increasing solvent polarity often leads to a small bathochromic (red) shift because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. libretexts.orgshivajicollege.ac.in

Conformational Effects : Conjugation is most effective when the p-orbitals are aligned, which requires a planar conformation of the molecule. Any steric hindrance that forces the conjugated system out of planarity will disrupt the p-orbital overlap. This disruption reduces the extent of conjugation, which increases the HOMO-LUMO energy gap and leads to a hypsochromic shift (blue shift, to a shorter wavelength) and a hypochromic shift (decrease in intensity). youtube.com In a branched and potentially crowded molecule like this compound, steric interactions between the methyl groups could lead to deviations from planarity, affecting its λmax.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Diene Structures

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of complex organic molecules.

For a molecule like this compound, standard one-dimensional ¹H and ¹³C NMR spectra provide initial information, but advanced techniques are often necessary for unambiguous assignment.

¹H NMR : The proton NMR spectrum would reveal distinct signals for the different types of protons in the molecule. The chemical shifts of the vinylic protons (those attached to the C=C bonds) would appear in the downfield region (typically 5-7 ppm). The coupling constants (J-values) between adjacent vinylic protons are crucial for determining the stereochemistry (E/Z configuration) of the double bonds.

2D NMR Techniques : For complex, branched structures, overlapping signals in 1D spectra can make interpretation difficult. Two-dimensional NMR experiments are essential for resolving these ambiguities:

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across quaternary carbons and piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about which protons are close to each other in space, which is invaluable for determining the relative stereochemistry and preferred conformation of the molecule.

By combining these techniques, a complete and unambiguous assignment of the regiochemistry (the specific placement of the methyl groups and the methylidene group) and the stereochemistry of the double bonds in this compound can be achieved.

Infrared (IR) Spectroscopy for Carbon-Carbon Double Bond Characterization in Conjugated Systems

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For a conjugated triene, the key absorptions are related to the carbon-carbon double bonds and the associated C-H bonds.

C=C Stretching Vibrations : Isolated (non-conjugated) C=C bonds typically show a stretching vibration in the range of 1640-1680 cm⁻¹. libretexts.org Conjugation lowers the force constant of the double bonds due to electron delocalization, which gives the C-C single bonds partial double-bond character and the C=C double bonds partial single-bond character. spcmc.ac.in This weakening of the double bonds causes their stretching absorption to shift to a lower frequency (wavenumber). msu.edu Conjugated dienes and trienes often show C=C stretching bands in the 1600-1650 cm⁻¹ region. spcmc.ac.in Unsymmetrically substituted conjugated systems may show multiple bands in this region due to the interaction of the stretching vibrations. spcmc.ac.in

=C-H Stretching Vibrations : The stretching of C-H bonds where the carbon is part of a double bond (sp² C-H) occurs at frequencies above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. libretexts.orgspectroscopyonline.com This allows them to be distinguished from sp³ C-H stretching vibrations (from the methyl groups), which appear just below 3000 cm⁻¹. spectroscopyonline.com

=C-H Bending Vibrations (Out-of-Plane) : These vibrations occur in the fingerprint region (below 1000 cm⁻¹) and are often very characteristic of the substitution pattern around the double bond. spectroscopyonline.com For example, the out-of-plane bends for a terminal methylidene (=CH₂) group typically appear as a strong band near 910 cm⁻¹. spectroscopyonline.com

The table below summarizes the expected IR absorption ranges for the key functional groups in this compound.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| C-H Stretch | sp² C-H (Vinylic) | 3010 - 3100 | Distinguishes alkene C-H from alkane C-H |

| C-H Stretch | sp³ C-H (Methyl) | 2850 - 3000 | Indicates presence of alkyl groups |

| C=C Stretch | Conjugated C=C | 1600 - 1650 | Lower frequency than isolated C=C; may show multiple bands |

| C-H Bend | =CH₂ (out-of-plane) | ~910 | Characteristic of the terminal methylidene group |

Applications of 2,6 Dimethyl 4 Methylidenehepta 2,5 Diene in Advanced Organic Synthesis

Strategic Building Blocks for Complex Molecular Architectures and Natural Product Synthesis

Substituted figshare.comdendralenes, such as 2,6-dimethyl-4-methylidenehepta-2,5-diene, are powerful tools for generating molecular complexity in a step- and atom-economical manner. researchgate.net A key feature of their reactivity is the ability to undergo sequential, interconnected cycloaddition reactions, a process known as a diene-transmissive Diels-Alder (DTDA) sequence. rsc.org In a typical DTDA reaction, one of the 1,3-butadiene (B125203) units of the dendralene reacts with a dienophile to form a six-membered ring. This initial cycloaddition generates a new, semicyclic diene that can subsequently react with a second dienophile molecule. figshare.comnih.gov This domino sequence allows for the formation of multiple new bonds and stereocenters in a single operation, leading to the rapid assembly of polycyclic systems like the Δ1(9)-octalin framework. figshare.comacs.org

The versatility of dendralenes is enhanced by modern synthetic methods that allow for the preparation of a wide variety of substituted analogues. rsc.org General synthetic approaches, such as those involving twofold palladium-catalyzed Negishi cross-couplings, provide access to dendralenes with diverse alkyl, cycloalkyl, aryl, and heteroaryl substituents. rsc.org This structural diversity is crucial, as the substitution pattern on the dendralene skeleton can influence the chemo-, regio-, and stereoselectivity of subsequent cycloaddition reactions. acs.orgacs.org

This controlled reactivity has been harnessed in the synthesis of complex molecular scaffolds found in natural products and bioactive compounds. For example, DTDA sequences have been employed to construct heteroatom-containing multi-cyclic frameworks, extending the power of this methodology into the synthesis of heterocyclic systems. researchgate.netnih.gov The ability to build intricate, sp3-rich polycycles from simple acyclic precursors positions dendralenes as critical strategic building blocks in the field of total synthesis. nih.gov

| Dendralene Type | Dienophile(s) | Key Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Parent figshare.comDendralene | Maleic anhydride (B1165640) (2 equiv.) | Tandem DA Reaction | Polycyclic adduct | wikipedia.org |

| Substituted figshare.comDendralene | Acrolein, then N-Phenylmaleimide | Enantioselective DA, then Diastereoselective DA | Chiral Δ1(9)-octalin | figshare.comacs.org |

| Substituted figshare.comDendralene | Phenylglyoxal | Enantioselective oxa-DA Sequence | Fused Polycyclic Heterocycles | nih.gov |

| Electron-deficient figshare.comDendralene | Electron-poor heterocyclic dienophiles | Stereoselective DTDA | Bis-adducts | rsc.orgrsc.org |

Enantioselective Synthesis via Conjugate Addition to Cross-Conjugated Dienones

The cross-conjugated π-system of this compound shares structural similarities with cross-conjugated dienones, a class of compounds known to participate in conjugate addition reactions. While direct enantioselective conjugate additions to dendralenes are not as extensively documented, the reactivity of related α,β-unsaturated systems provides a valuable framework for understanding their potential. Conjugate (or Michael) additions are powerful C-C bond-forming reactions where a nucleophile adds to the β-carbon of an electron-deficient alkene. beilstein-journals.org

In recent decades, significant progress has been made in developing asymmetric variants of this reaction, often employing chiral catalysts to control the stereochemical outcome. beilstein-journals.org However, substrates like α,β-unsaturated amides and lactams have been challenging due to their lower reactivity. beilstein-journals.org

The development of enantioselective conjugate addition-protonation sequences offers a robust strategy for creating stereocenters. beilstein-journals.org In this approach, a nucleophile adds to the conjugated system to generate a prochiral enolate, which is then protonated enantioselectively by a chiral proton source. beilstein-journals.org This method has been successfully applied to various α,β-unsaturated ketones, esters, and other carbonyl compounds. While the primary focus has been on carbonyl-containing substrates, the underlying principles of activating a conjugated system toward nucleophilic attack and controlling the stereochemistry of the subsequent steps are broadly applicable. The unique electronic properties of the cross-conjugated system in dendralenes could potentially be exploited in similar transformations, opening a new avenue for asymmetric synthesis.

Cyclopentadiene (B3395910) Scaffold Derivatization and Controlled Functionalization

While this compound is an acyclic molecule, its rich olefinic structure presents opportunities for the synthesis and derivatization of cyclic scaffolds, including those based on cyclopentadiene. Cyclopentadiene and its derivatives are exceptionally useful building blocks in organic synthesis, famously participating in Diels-Alder reactions to form norbornene-type bicyclic systems. youtube.com

One potential pathway for derivatization involves the Diels-Alder reaction between a substituted dendralene and cyclopentadiene itself. In such a reaction, one of the terminal double bonds of the dendralene could act as a dienophile, reacting with cyclopentadiene (acting as the diene) to append a complex, polyolefinic substituent onto a bicyclo[2.2.1]heptene framework.

Alternatively, intramolecular cyclization reactions of dendralene precursors could lead to the formation of five-membered rings. For instance, synthetic strategies involving intramolecular versions of reactions like the Dieckmann condensation are used to form cyclic ketones from acyclic dicarboxylic acids or their esters. youtube.com While not a direct analogue, conceptually similar ring-closing strategies, potentially mediated by transition metals or radical pathways, could transform the dendralene skeleton into a substituted cyclopentane (B165970) or cyclopentene (B43876) ring. Such cyclic products could then serve as precursors to functionalized cyclopentadienes through subsequent chemical manipulations, such as reduction, functional group interconversion, and elimination. google.com The ability to undergo multiple insertions of methylene (B1212753) groups with reagents like dibromomethane (B42720) also highlights the versatility of dendralenes in forming cyclic structures, in that case, oligocyclopropanes. acs.org

Potential in Ligand Synthesis for Organometallic Catalysis

The multiple π-bonds within the this compound structure make it an excellent candidate for use as a ligand in organometallic chemistry. Polyenes are a common and important class of ligands that can coordinate to metal centers in various ways, influencing the metal's electronic properties and reactivity. libretexts.org

The dendralene scaffold offers several potential coordination modes. It can bind to a metal center through a single double bond (η²-coordination) or through one of its 1,3-diene units (η⁴-coordination). The presence of multiple diene systems could allow for chelation, where the dendralene binds to the metal at multiple points, potentially leading to highly stable complexes.

The synthetic value of metal-dendralene complexes has been demonstrated. For example, tricarbonyliron complexes of figshare.com- and wikipedia.orgdendralene are readily prepared and stable. anu.edu.au The complexation of the Fe(CO)₃ group to one of the diene units effectively protects it, allowing for selective chemical transformations (e.g., Diels-Alder, cyclopropanation, dihydroxylation) on the uncomplexed double bonds—reactions that are often unachievable with the free dendralene due to competing pathways. anu.edu.au Furthermore, the use of chiral palladium catalysts in enantioselective oxa-Diels-Alder reactions of dendralenes demonstrates the crucial role that metal-ligand interactions play in controlling stereoselectivity. nih.gov These examples underscore the potential of dendralenes like this compound to serve as tunable ligands for designing novel organometallic catalysts or as substrates in metal-mediated transformations for advanced organic synthesis.

Q & A

Basic Research Questions

Synthesis Optimization Q: How can experimental design be applied to optimize the synthesis of 2,6-dimethyl-4-methylidenehepta-2,5-diene? A: Factorial experimental designs, such as a 2³ factorial approach, can systematically evaluate variables like temperature, reaction time, and gas flow rates. For example, in similar diene systems (e.g., stigmasta-3,5-diene), temperature and time were identified as critical factors, while gas flow rates showed negligible impact . Kinetic studies using mass-action principles can determine rate constants and activation parameters (e.g., Gibbs free energy, entropy), enabling precise control over reaction conditions .

Structural Characterization Q: What analytical methods are recommended for confirming the molecular geometry of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, dihedral angles, and ligand coordination. For example, cycloocta-1,5-diene derivatives were characterized using orthorhombic crystal systems (e.g., ) with unit cell parameters . Complementary techniques like NMR can confirm dynamic stereochemistry, particularly for methylidene groups .

Stability Under Thermal Stress Q: How does thermal degradation affect the stability of this compound during storage or reaction conditions? A: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor decomposition pathways. Studies on analogous dienes (e.g., stigmasta-3,5-diene) show that degradation follows first-order kinetics, with activation energies (~100–150 kJ/mol) calculated via Arrhenius plots. Storage under inert gases (e.g., N₂) minimizes oxidative side reactions .

Advanced Research Questions

Reaction Mechanism Elucidation Q: How can mechanistic studies resolve contradictions in reported reaction pathways involving this compound? A: Isotopic labeling (e.g., deuterium at methylidene sites) paired with kinetic isotope effects (KIE) can distinguish between concerted vs. stepwise mechanisms. For example, cycloaddition reactions of dienes with benzynes revealed unexpected stereoelectronic effects, resolved via NMR and computational modeling . Transition-state analysis using density functional theory (DFT) further validates experimental observations .

Catalytic Applications Q: What structural features make this compound suitable as a ligand in transition-metal catalysis? A: The methylidene and conjugated diene moieties provide π-electron density for metal coordination, while methyl groups introduce steric bulk. In rhodium complexes, similar ligands (e.g., cycloocta-1,5-diene) exhibit dihedral angles of ~8° between the P-Rh-P plane and the diene, optimizing catalytic activity in hydrogenation reactions . Comparative studies with phosphine ligands highlight electronic tunability .

Computational Modeling Q: How can molecular dynamics (MD) simulations predict the compound’s behavior in solution-phase reactions? A: Force-field parameterization using crystallographic data (e.g., bond lengths, angles) enables accurate MD simulations. For instance, studies on cyclohexadienes used hybrid DFT/molecular mechanics (QM/MM) to model solvent effects on reaction coordinates, achieving <2% deviation from experimental rate constants .

Data Contradiction Analysis Q: How should researchers address discrepancies in reported reaction rates or product distributions? A: Multivariate statistical analysis (e.g., ANOVA) can identify confounding variables. For example, conflicting stigmasta-3,5-diene formation rates were resolved by isolating temperature effects (p < 0.05) and discarding non-significant factors like gas flow . Replicating experiments under controlled conditions (e.g., fixed Z-values) ensures reproducibility .

Methodological Resources

- Kinetic Studies: Use Eyring plots to derive activation parameters () from temperature-dependent rate constants .

- Crystallography: Refine SC-XRD data with software like SHELXL, referencing CIF files from the Cambridge Structural Database .

- Computational Tools: Gaussian or ORCA for DFT calculations; VMD for MD visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.